molecular formula C7H3ClF4O2S B13277663 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13277663
M. Wt: 262.61 g/mol
InChI Key: RRBPBTGPXJSEPJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClF3O2S. It is a derivative of benzene, characterized by the presence of chloro, trifluoromethyl, and sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Chlorobenzotrifluoride
  • 1,4-Dichloro-2-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and applications

Properties

Molecular Formula

C7H3ClF4O2S

Molecular Weight

262.61 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3ClF4O2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H

InChI Key

RRBPBTGPXJSEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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